molecular formula C114H118N4O4S4 B3250854 Ieico-2F CAS No. 2055812-53-6

Ieico-2F

Cat. No. B3250854
CAS RN: 2055812-53-6
M. Wt: 1736.4 g/mol
InChI Key: MLLSAVAQBWNXIZ-MKHYCCTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ieico-2F is a non-fullerene acceptor (NFA) with an acceptor-donor-acceptor (A-D-A) architecture . It has an electron-donating fused five-member-ring indaceno [1,2-b:5,6-b′]dithiophene (IDT) core, terminated by two electron-withdrawing units .


Synthesis Analysis

The synthesis of this compound involves the use of donor-acceptor (D-A) copolymer donors . The complicated molecular structure of D-A copolymers means the tedious synthesis, which brings about severe cost issue and poor scalability for the industrial production .


Molecular Structure Analysis

The structure of this compound is complex, with a large number of atoms, making conformer generation difficult . It has a twist structure in the main conjugated chain, which causes blueshifted absorption and leads to harmonious absorption with a high bandgap donor .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 1736.4 g/mol . It exhibits a high solution molar extinction coefficient of 2.41 × 10^5 M^−1 cm^−1 .

Mechanism of Action

Target of Action

Ieico-2F is a non-fullerene acceptor (NFA) used in organic solar cells . Its primary targets are the electron-donating core and electron-withdrawing end groups . These targets play a crucial role in the absorption of light and the transfer of energy within the solar cell .

Mode of Action

This compound interacts with its targets through a process known as charge recombination . This process involves the formation of non-emissive NFA triplet excitons . The majority of charge recombination under open-circuit conditions proceeds via the formation of these excitons . This process can be prevented by engineering substantial hybridization between the nfa triplet excitons and the spin-triplet charge-transfer excitons .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the energy transfer from the donor to the acceptor within the solar cell . This process is crucial for the conversion of light energy into electrical energy . The introduction of this compound into the system enhances the exciton utilization of the photoactive layer due to the second light absorption of 4TIC and efficient energy transfer from PBDB-T to the blended acceptor .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its properties in terms of its absorption, distribution, and elimination within the solar cell. This compound exhibits a significant hypsochromic shift in film absorption, a slight enhancement in solution extinction coefficient, and a significantly elevated molecular energy level . These properties impact the bioavailability of this compound, enhancing its effectiveness within the solar cell .

Result of Action

The introduction of this compound into organic solar cells results in an enhanced power conversion efficiency . Devices based on this compound exhibit improved open-circuit voltage, short-circuit current density, and fill factor, leading to a power conversion efficiency of up to 10.48% with J52 and 8.79% with PBDB-T .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the absorption spectrum of the photoactive layer must match the AM 1.5G solar simulator spectrum for optimal performance . Furthermore, this compound devices show excellent stability and maintain 44% of their initial power conversion efficiency after 184.5 hours of continuous thermal annealing treatment at 150°C .

Future Directions

The future directions for Ieico-2F involve reducing the bandgap-voltage offset to boost the efficiency of organic solar cells . There is also potential for the development of new acceptors to maximize the efficiency in polymer solar cells .

properties

IUPAC Name

2-[(2Z)-2-[[5-[15-[5-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C114H118N4O4S4/c1-9-17-23-27-37-77-45-53-83(54-46-77)113(84-55-47-78(48-56-84)38-28-24-18-10-2)97-65-94-98(66-93(97)109-99(113)67-103(125-109)111-101(121-73-75(15-7)35-21-13-5)63-87(123-111)61-95-105(81(69-115)70-116)89-41-31-33-43-91(89)107(95)119)114(85-57-49-79(50-58-85)39-29-25-19-11-3,86-59-51-80(52-60-86)40-30-26-20-12-4)100-68-104(126-110(94)100)112-102(122-74-76(16-8)36-22-14-6)64-88(124-112)62-96-106(82(71-117)72-118)90-42-32-34-44-92(90)108(96)120/h31-34,41-68,75-76H,9-30,35-40,73-74H2,1-8H3/b95-61-,96-62-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLSAVAQBWNXIZ-MKHYCCTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)C6=C(C=C(S6)C=C7C(=C(C#N)C#N)C8=CC=CC=C8C7=O)OCC(CC)CCCC)C(C9=C4SC(=C9)C1=C(C=C(S1)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)OCC(CC)CCCC)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)C6=C(C=C(S6)/C=C\7/C(=C(C#N)C#N)C8=CC=CC=C8C7=O)OCC(CC)CCCC)C(C9=C4SC(=C9)C1=C(C=C(S1)/C=C\1/C(=C(C#N)C#N)C2=CC=CC=C2C1=O)OCC(CC)CCCC)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C114H118N4O4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1736.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ieico-2F
Reactant of Route 2
Reactant of Route 2
Ieico-2F
Reactant of Route 3
Ieico-2F
Reactant of Route 4
Ieico-2F
Reactant of Route 5
Ieico-2F
Reactant of Route 6
Reactant of Route 6
Ieico-2F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.